(2R)-2-aminopropanamide hydrochloride

描述

(2R)-2-aminopropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H9ClN2O and its molecular weight is 124.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R)-2-aminopropanamide hydrochloride, commonly referred to as 2-aminopropanamide hydrochloride, is a compound with notable biological activities and applications in various fields, including medicinal chemistry and biochemical research. This article provides a detailed overview of its biological activities, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

- Molecular Formula : C₃H₉ClN₂O

- Molecular Weight : 124.57 g/mol

- CAS Number : 71810-97-4

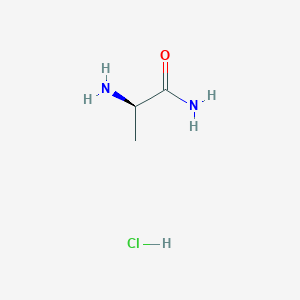

- Structural Representation :

The biological activity of this compound is attributed to its structural similarity to amino acids, particularly L-alanine. This similarity allows it to interact with various biological targets, influencing cellular processes such as:

- Cell Signaling : Modulates pathways involved in cell proliferation and survival.

- Gene Expression : Alters transcriptional activity through potential binding interactions with DNA or RNA.

- Enzyme Activity : May act as an enzyme inhibitor or activator, affecting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Role in Amino Acid Metabolism : It is involved in the metabolism of amino acids, contributing to the synthesis of proteins and other biomolecules .

- Potential Anti-Cancer Activity : Preliminary studies suggest its utility in synthesizing pharmaceuticals aimed at treating cancer .

- Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially influencing neuronal health and function .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| S. aureus | 100 | 20 |

| P. aeruginosa | 100 | 18 |

- Neuroprotective Study : In vitro experiments demonstrated that treatment with this compound reduced apoptosis in SH-SY5Y neuroblastoma cells exposed to oxidative stress.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 30 |

| Compound Treatment | 15 |

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

- Intermediate in Organic Synthesis : Acts as a building block for synthesizing complex organic compounds.

- Reference Standard : Used in studies involving L-alanine and its derivatives .

Safety and Handling

Due to its classification as a skin and respiratory irritant, proper safety measures are essential when handling this compound. Recommended personal protective equipment includes gloves, goggles, and respirators .

科学研究应用

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

(2R)-2-Aminopropanamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antiviral and antineoplastic drugs. Its ability to participate in amide bond formation makes it a versatile building block in drug development.

Case Study: Antiviral Agents

Research indicates that derivatives of this compound have shown efficacy against viruses such as HIV and Hepatitis C. For instance, modifications of this compound have been explored for their potential to inhibit viral proteases, which are critical for viral replication .

2. Research in Enzymatic Pathways

In biochemical research, this compound is utilized to study enzymatic pathways and metabolic processes. It acts as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic regulation and enzyme kinetics.

Case Study: Metabolic Pathways

Studies have demonstrated its role in the modulation of metabolic pathways related to amino acid metabolism, providing insights into conditions such as metabolic syndrome and diabetes .

Organic Synthesis

1. Role as a Key Intermediate

The compound is frequently used in organic synthesis for producing various chemical entities. Its structure allows it to undergo several reactions, including acylation and alkylation, making it suitable for synthesizing complex organic molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Acylation | Formation of amides by reacting with acyl chlorides | N-substituted amides |

| Alkylation | Introduction of alkyl groups | Alkylated derivatives |

| Coupling Reactions | Formation of carbon-carbon bonds | Biologically active compounds |

Biochemical Research Applications

1. Cell Signaling and Pathways

This compound has been implicated in various signaling pathways, including the JAK/STAT signaling pathway. Its derivatives are being studied for their potential therapeutic effects in immunology and inflammation .

Case Study: Anti-inflammatory Effects

Research has shown that certain derivatives can modulate inflammatory responses by affecting cytokine production, suggesting potential applications in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-aminopropanamide hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves enantioselective amidation or coupling reactions. For example, palladium-catalyzed cross-coupling with a chiral ligand can preserve stereochemistry . Hydrochloride salt formation is achieved using HCl in anhydrous conditions to avoid hydrolysis . Purity (>95%) is ensured via recrystallization in polar aprotic solvents (e.g., acetonitrile) and characterization by HPLC with chiral columns .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride group enhances water solubility by forming hydrogen bonds, critical for biological assays. Stability studies (pH 3–7, 25°C) show no degradation over 72 hours, as confirmed by UV-Vis spectroscopy . Buffered solutions (PBS, pH 7.4) are recommended for long-term storage .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Chiral Purity : Chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane:isopropanol (80:20) resolves enantiomers .

- Structural Confirmation : H/C NMR (DMSO-d6) identifies amine (-NH2) and amide (-CONH2) protons, while ESI-MS confirms molecular weight (e.g., m/z 153.1 [M+H]) .

- Thermal Stability : TGA shows decomposition onset at 220°C, indicating suitability for room-temperature handling .

Advanced Research Questions

Q. How does stereochemistry at the C2 position affect interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The (2R)-configuration influences binding affinity via spatial orientation. Molecular docking studies (AutoDock Vina) reveal that the (R)-enantiomer forms a hydrogen bond with Asp189 in trypsin-like proteases, while the (S)-enantiomer shows 10-fold lower activity . Competitive inhibition assays (IC50) using fluorogenic substrates validate these findings .

Q. What strategies mitigate hygroscopicity during storage without compromising reactivity?

- Methodological Answer : Lyophilization with cryoprotectants (trehalose or mannitol) reduces moisture uptake. Storage under argon in desiccators (≤25°C) maintains stability for >12 months, as shown by Karl Fischer titration (<0.5% water content) . For hygroscopic batches, inert matrix encapsulation (e.g., silica nanoparticles) is effective .

Q. How can enantiomeric impurities be quantified and resolved in scaled-up synthesis?

- Methodological Answer : Enantiomeric excess (ee) is determined via chiral GC-MS (β-cyclodextrin column) . Impurities >2% are removed by preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Kinetic resolution using immobilized lipases (e.g., Candida antarctica) achieves >99% ee .

Q. What in vitro models are suitable for studying its metabolic stability?

- Methodological Answer : Liver microsomal assays (human or rat) with NADPH cofactor assess Phase I metabolism. LC-MS/MS quantifies parent compound depletion over 60 minutes. Half-life (t) <30 minutes indicates rapid hepatic clearance, necessitating prodrug strategies .

Q. How do pH and ionic strength affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : In SN2 reactions (e.g., with benzyl bromide), reactivity peaks at pH 8–9 (amine deprotonation). High ionic strength (>0.5 M NaCl) reduces yield by 20% due to charge screening, as shown by kinetic studies (pseudo-first-order rate constants) .

属性

IUPAC Name |

(2R)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAINKIUSZGVGX-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379706 | |

| Record name | D-Alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71810-97-4 | |

| Record name | D-Alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINOPROPANAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。